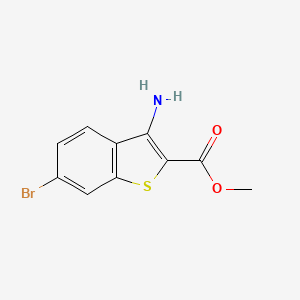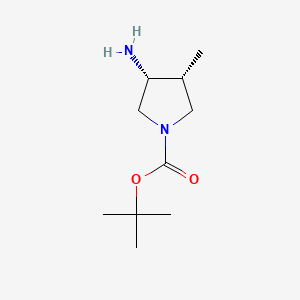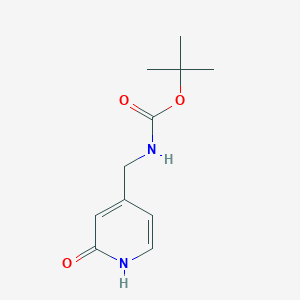
N-(ピペリジン-4-イル)イソニコチンアミド二塩酸塩
概要
説明
N-(Piperidin-4-yl)isonicotinamide dihydrochloride: is a chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学的研究の応用
Chemistry: N-(Piperidin-4-yl)isonicotinamide dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It is also employed in the development of new bioactive molecules .
Medicine: It is investigated for its potential to modulate specific biological pathways .
Industry: In the industrial sector, N-(Piperidin-4-yl)isonicotinamide dihydrochloride is used in the production of specialty chemicals and advanced materials .
作用機序
Target of Action
The primary target of N-(Piperidin-4-yl)isonicotinamide dihydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
N-(Piperidin-4-yl)isonicotinamide dihydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays conflicting roles in tumor cells, especially in hepatic liver cancer cells, which are often in a state of hypoxia . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells is suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its ADME properties and bioavailability.
Result of Action
The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .
Action Environment
The action of N-(Piperidin-4-yl)isonicotinamide dihydrochloride is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
生化学分析
Biochemical Properties
N-(Piperidin-4-yl)isonicotinamide dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, particularly influencing the expression of HIF-1α protein . The interaction with HIF-1α leads to the upregulation of target genes such as p21 and cleaved caspase-3, promoting apoptosis in tumor cells . Additionally, N-(Piperidin-4-yl)isonicotinamide dihydrochloride has been found to inhibit certain protein kinases, further affecting cellular processes .
Cellular Effects
N-(Piperidin-4-yl)isonicotinamide dihydrochloride exerts various effects on different types of cells and cellular processes. In tumor cells, this compound induces the expression of apoptosis-related proteins, leading to cell cycle arrest and apoptosis . It also influences cell signaling pathways by modulating the activity of HIF-1α and other transcription factors . Furthermore, N-(Piperidin-4-yl)isonicotinamide dihydrochloride affects gene expression and cellular metabolism, contributing to the overall regulation of cell function .
Molecular Mechanism
The molecular mechanism of N-(Piperidin-4-yl)isonicotinamide dihydrochloride involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to HIF-1α, leading to its stabilization and subsequent activation of target genes . The activation of these genes results in the upregulation of proteins involved in apoptosis and cell cycle regulation . Additionally, N-(Piperidin-4-yl)isonicotinamide dihydrochloride inhibits specific protein kinases, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Piperidin-4-yl)isonicotinamide dihydrochloride change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-(Piperidin-4-yl)isonicotinamide dihydrochloride remains stable under certain conditions, allowing for sustained interactions with biomolecules . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated its potential to induce apoptosis and inhibit tumor growth over extended periods .
Dosage Effects in Animal Models
The effects of N-(Piperidin-4-yl)isonicotinamide dihydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively induce apoptosis and inhibit tumor growth without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and damage to healthy tissues . It is important to determine the optimal dosage for achieving the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
N-(Piperidin-4-yl)isonicotinamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound influences metabolic flux and metabolite levels by modulating the activity of HIF-1α and other transcription factors . The upregulation of target genes involved in apoptosis and cell cycle regulation further affects metabolic processes . Understanding the metabolic pathways associated with N-(Piperidin-4-yl)isonicotinamide dihydrochloride is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of N-(Piperidin-4-yl)isonicotinamide dihydrochloride within cells and tissues are crucial for its biological activity. This compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . The distribution of N-(Piperidin-4-yl)isonicotinamide dihydrochloride within tissues also influences its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is important for optimizing its therapeutic applications .
Subcellular Localization
N-(Piperidin-4-yl)isonicotinamide dihydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of N-(Piperidin-4-yl)isonicotinamide dihydrochloride influences its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)isonicotinamide dihydrochloride typically involves the reaction of isonicotinic acid with piperidine under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate isonicotinoyl chloride. This intermediate is then reacted with piperidine to form N-(Piperidin-4-yl)isonicotinamide, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of N-(Piperidin-4-yl)isonicotinamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: N-(Piperidin-4-yl)isonicotinamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce reduced forms of the compound .
類似化合物との比較
- N-(Piperidin-4-yl)pyridine-4-carboxamide dihydrochloride
- N-(Piperidin-4-yl)benzamide derivatives
Comparison: N-(Piperidin-4-yl)isonicotinamide dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
特性
IUPAC Name |
N-piperidin-4-ylpyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRKEISXVFAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



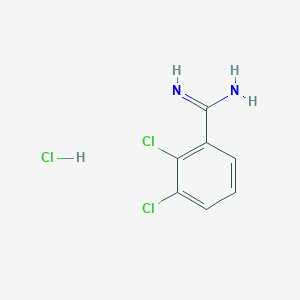
![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)

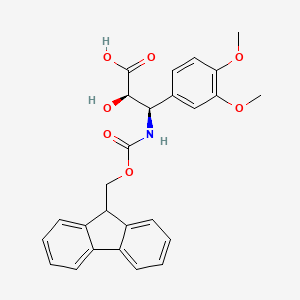
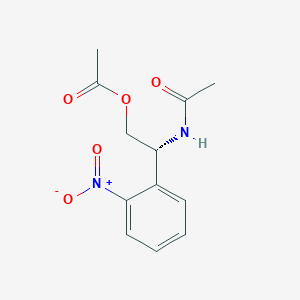
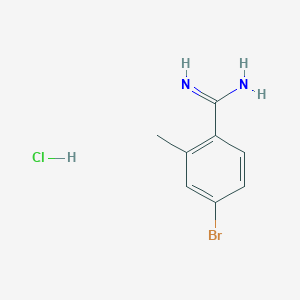
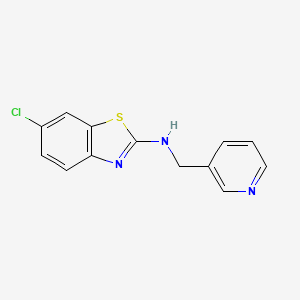
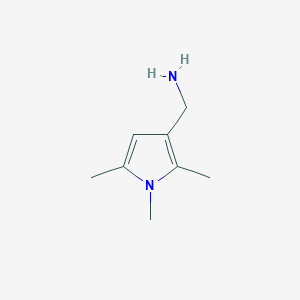
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
